molecular formula C9H12ClNO2 B2936200 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride CAS No. 1909316-96-6

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2936200
CAS No.: 1909316-96-6
M. Wt: 201.65
InChI Key: UJEDUBMKOUELTD-UHFFFAOYSA-N
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Description

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride ( 1909316-96-6) is a pyridine-based building block with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . This chemical is offered as a high-purity solid for research and development applications. As a functionalized pyridine derivative, it serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for the preparation of more complex molecules. Researchers value this compound for its potential use in constructing targeted libraries for pharmaceutical screening and chemical biology. It is essential for scientists to consult the safety data sheet prior to use and handle the material with appropriate precautions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Availability and pricing may vary based on global stock. ⚠️ Safety Notice: This product is strictly for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for household use.

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-7-3-4-8(10-6-7)5-9(11)12;/h3-4,6H,2,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDUBMKOUELTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxylic acid with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ethyl vs. Ethoxy/Methoxy: The ethyl group (hydrophobic) reduces polarity compared to ethoxy or methoxy (polar ether groups), impacting lipid solubility and membrane permeability. Chloro Substituents: Chlorine increases molecular weight and electronegativity, enhancing reactivity in cross-coupling reactions or as a leaving group .

Spectroscopic and Reactivity Profiles

While direct data for 2-(5-Ethylpyridin-2-yl)acetic acid HCl are sparse, studies on analogs provide insights:

  • FT-IR/Raman : Pyridine ring vibrations (~1600 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) dominate. Ethyl groups show C-H stretches at ~2850–2960 cm⁻¹ .
  • NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, with ethyl groups appearing as triplets (δ ~1.2–1.4 ppm for CH₃) and quartets (δ ~2.5–3.0 ppm for CH₂) .
  • Reactivity : The acetic acid moiety enables esterification or amidation, while the pyridine ring participates in electrophilic substitution. Ethyl groups may stabilize intermediates via hyperconjugation .

Biological Activity

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO2·HCl
  • CAS Number : 1909316-96-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor signaling pathways, leading to diverse therapeutic effects. The specific mechanisms include:

  • PPARγ Activation : Research indicates that compounds similar to 2-(5-Ethylpyridin-2-yl)acetic acid can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism, making it a target for type 2 diabetes treatment .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activities

The following table summarizes the reported biological activities of this compound:

Activity Type Description References
AntimicrobialExhibits activity against S. aureus, E. coli, and other pathogens.
AntidiabeticPotential PPARγ agonist influencing glucose metabolism.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing chronic inflammation.
AntitumorPreliminary studies suggest cytotoxic effects against certain cancer cell lines.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
  • Diabetes Management Research :
    In a pharmacological study focused on PPARγ activation, derivatives of 5-ethyl pyridine compounds were synthesized and tested for their antidiabetic properties. The results indicated that these compounds could effectively enhance insulin sensitivity and regulate glucose levels in diabetic models .
  • Cytotoxicity Assessment :
    Research involving the evaluation of cytotoxic properties showed that this compound exhibited selective toxicity towards certain cancer cell lines, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride?

  • Methodology :

  • Synthesis : Start with pyridine derivatives (e.g., 5-ethylpyridine) and employ nucleophilic substitution or coupling reactions. For example, acetic acid derivatives can be introduced via alkylation or ester hydrolysis. Optimize reaction conditions (temperature, solvent, catalyst) to minimize by-products like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, a structurally related impurity .
  • Purification : Use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Monitor purity via HPLC with UV detection (λ = 254 nm) to resolve impurities such as unreacted starting materials or hydrolysis products .
    • Key Considerations : Maintain anhydrous conditions during synthesis to prevent hydrolysis of the hydrochloride salt.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR :
  • 1H NMR : Expect signals for the pyridine ring protons (δ 8.3–8.5 ppm for H-3 and H-4), ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2), and acetic acid protons (δ 3.7–3.9 ppm, singlet for CH2COO−). Compare with analogs like 2-(5-chloropyridin-2-yl)acetic acid (δ 8.1–8.3 ppm for Cl-substituted pyridine) .
  • 13C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 212.1 (calculated for C9H12NO2·HCl). Fragmentation patterns should align with pyridine ring cleavage and acetic acid loss .
    • Validation : Cross-reference data with PubChem or ECHA entries for structural analogs .

Q. What are the stability and storage requirements for this compound?

  • Methodology :

  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., free acid or pyridine derivatives).
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
    • Safety : Use PPE (gloves, goggles) to prevent skin/eye irritation, as pyridine derivatives are corrosive .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. Grow crystals via vapor diffusion (e.g., ethanol/water).
  • Refinement : Apply SHELX programs (e.g., SHELXL for refinement, SHELXS for phase solving). Use "phase annealing" to optimize heavy atom positions in low-resolution datasets .
  • Analysis : Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with DFT-optimized geometries. Resolve discrepancies in protonation states (e.g., acetic acid vs. carboxylate) using electron density maps .
    • Example : A related compound, 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride, showed piperidine ring puckering variations resolved via SHELXL .

Q. What strategies identify and quantify impurities in synthetic batches?

  • Methodology :

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Detect impurities like ethyl ester by-products (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, m/z 257.1) .
  • Thresholds : Follow ICH Q3A guidelines (reporting threshold: 0.05%, identification threshold: 0.10%).
    • Case Study : Impurity profiling of pioglitazone hydrochloride identified 5-ethylpyridine derivatives via LC-MS/MS, requiring column switching for resolution .

Q. How can this compound be applied in targeted protein degradation (e.g., PROTACs)?

  • Methodology :

  • Linker Design : Use the acetic acid moiety to conjugate E3 ligase ligands (e.g., thalidomide) to target protein binders. The ethylpyridine group may enhance solubility or binding affinity.
  • Evaluation : Assess ternary complex formation (target-PROTAC-E3 ligase) via SPR or cellular assays. Compare with semi-flexible linkers like 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride, which balances rigidity and flexibility .
    • Optimization : Modify the ethyl group to tune pharmacokinetics (e.g., logP, metabolic stability) while retaining degradation efficiency.

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